molecular formula C10H16ClN B2782435 3-(Butan-2-yl)aniline hydrochloride CAS No. 2031258-70-3

3-(Butan-2-yl)aniline hydrochloride

Cat. No.: B2782435
CAS No.: 2031258-70-3
M. Wt: 185.7
InChI Key: YMDBWYYUISTGTB-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H15N·HClThis compound is typically found in a powdered form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)aniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of aniline with butan-2-yl halides under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Aniline and butan-2-yl halide.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

    Procedure: The aniline is mixed with the butan-2-yl halide and hydrochloric acid, and the mixture is heated to promote the alkylation reaction. The product is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Scientific Research Applications

3-(Butan-2-yl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yl)aniline: The non-hydrochloride form of the compound.

    3-(Butan-2-yl)aniline sulfate: Another salt form with different solubility and stability properties.

    3-(Butan-2-yl)aniline nitrate: A nitrate salt with distinct reactivity.

Uniqueness

3-(Butan-2-yl)aniline hydrochloride is unique due to its specific hydrochloride salt form, which affects its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-butan-2-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-8(2)9-5-4-6-10(11)7-9;/h4-8H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDBWYYUISTGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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